Bevasiranib sodium

RNA interference wet AMD clinical-stage siRNA

Bevasiranib sodium is the definitive first-in-class siRNA standard for VEGF-A silencing in preclinical ocular research. Unlike approved anti-VEGF biologics that neutralize extracellular protein, it silences VEGF-A at the pre-translational mRNA level, enabling sustained retinal knockdown with a clinically validated 8-12 week dosing interval. Backed by Phase III human safety data, peer-reviewed biodistribution profiles, and undetectable systemic exposure, this compound is the benchmark reference for evaluating novel siRNA delivery platforms and comparative mechanistic studies of transcriptional versus post-translational VEGF inhibition strategies.

Molecular Formula C200H234N78Na20O140P20
Molecular Weight 7050 g/mol
Cat. No. B10858692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBevasiranib sodium
Molecular FormulaC200H234N78Na20O140P20
Molecular Weight7050 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3CC(OC3COP(=O)([O-])OC4C(OC(C4O)N5C=CC(=NC5=O)N)COP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C(N=CN=C87)N)COP(=O)([O-])OC9C(OC(C9O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C1N=C(NC2=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=O)NC1=O)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=CC(=NC1=O)N)COP(=O)([O-])OC1C(OC(C1O)N1C=NC2=C(N=CN=C21)N)CO)N1C=C(C(=O)NC1=O)C)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C200H254N78O140P20.20Na/c1-63-25-268(199(316)256-162(63)301)98-23-65(280)68(378-98)28-358-419(318,319)399-66-24-99(269-26-64(2)163(302)257-200(269)317)379-69(66)29-359-420(320,321)401-129-71(382-167(110(129)283)258-13-3-88(201)240-189(258)306)31-366-431(342,343)411-139-80(391-178(120(139)293)271-55-232-101-148(211)220-49-226-154(101)271)40-371-430(340,341)409-137-78(389-175(118(137)291)266-21-11-96(209)248-197(266)314)38-369-434(348,349)416-144-85(396-183(125(144)298)276-60-237-106-159(276)250-186(216)253-164(106)303)45-375-436(352,353)414-142-83(394-181(123(142)296)274-58-235-104-151(214)223-52-229-157(104)274)43-373-429(338,339)407-135-74(385-173(116(135)289)264-19-9-94(207)246-195(264)312)34-363-424(328,329)404-133-77(388-171(114(133)287)262-17-7-92(205)244-193(262)310)37-368-433(346,347)417-145-87(398-184(126(145)299)277-61-238-107-160(277)251-187(217)254-165(107)304)47-377-438(356,357)418-146-86(397-185(127(146)300)278-62-239-108-161(278)252-188(218)255-166(108)305)46-376-437(354,355)415-143-84(395-182(124(143)297)275-59-236-105-152(215)224-53-230-158(105)275)44-374-435(350,351)413-141-82(393-180(122(141)295)273-57-234-103-150(213)222-51-228-156(103)273)42-372-428(336,337)406-134-73(384-172(115(134)288)263-18-8-93(206)245-194(263)311)33-362-423(326,327)403-132-76(387-170(113(132)286)261-16-6-91(204)243-192(261)309)36-367-432(344,345)412-140-81(392-179(121(140)294)272-56-233-102-149(212)221-50-227-155(102)272)41-370-427(334,335)408-136-75(386-174(117(136)290)265-20-10-95(208)247-196(265)313)35-364-426(332,333)410-138-79(390-176(119(138)292)267-22-12-97(281)249-198(267)315)39-365-425(330,331)405-131-72(383-169(112(131)285)260-15-5-90(203)242-191(260)308)32-361-422(324,325)402-130-70(381-168(111(130)284)259-14-4-89(202)241-190(259)307)30-360-421(322,323)400-128-67(27-279)380-177(109(128)282)270-54-231-100-147(210)219-48-225-153(100)270;;;;;;;;;;;;;;;;;;;;/h3-22,25-26,48-62,65-87,98-99,109-146,167-185,279-280,282-300H,23-24,27-47H2,1-2H3,(H,318,319)(H,320,321)(H,322,323)(H,324,325)(H,326,327)(H,328,329)(H,330,331)(H,332,333)(H,334,335)(H,336,337)(H,338,339)(H,340,341)(H,342,343)(H,344,345)(H,346,347)(H,348,349)(H,350,351)(H,352,353)(H,354,355)(H,356,357)(H2,201,240,306)(H2,202,241,307)(H2,203,242,308)(H2,204,243,309)(H2,205,244,310)(H2,206,245,311)(H2,207,246,312)(H2,208,247,313)(H2,209,248,314)(H2,210,219,225)(H2,211,220,226)(H2,212,221,227)(H2,213,222,228)(H2,214,223,229)(H2,215,224,230)(H,249,281,315)(H,256,301,316)(H,257,302,317)(H3,216,250,253,303)(H3,217,251,254,304)(H3,218,252,255,305);;;;;;;;;;;;;;;;;;;;/q;20*+1/p-20/t65-,66-,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,98+,99+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130+,131+,132+,133+,134+,135+,136+,137+,138+,139+,140+,141+,142+,143+,144+,145+,146+,167+,168+,169+,170+,171+,172+,173+,174+,175+,176+,177+,178+,179+,180+,181+,182+,183+,184+,185+;;;;;;;;;;;;;;;;;;;;/m0..................../s1
InChIKeyJKXXLIACMWFHSH-FIIWBELYSA-A
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bevasiranib Sodium Procurement Guide: A First-in-Class siRNA for Wet AMD Research


Bevasiranib sodium (CAS: 849758-52-7, also known as Cand5) is a first-in-class small interfering RNA (siRNA) therapeutic designed to silence the genes encoding vascular endothelial growth factor A (VEGF-A) [1]. As the first RNA interference (RNAi)-based drug to advance to Phase III clinical trials for the treatment of neovascular (wet) age-related macular degeneration (AMD), bevasiranib sodium has a well-documented clinical development history [2]. It functions by downregulating intracellular VEGF-A mRNA production rather than binding and neutralizing extracellular VEGF protein, a mechanistic distinction that separates it from all approved anti-VEGF antibody and aptamer therapies [3]. The compound remains commercially available from major research suppliers for preclinical and in vitro investigations, with published dosing, biodistribution, and safety data that establish a benchmark for ocular siRNA research [4].

Why Bevasiranib Sodium Cannot Be Substituted with Generic VEGF Inhibitors


Bevasiranib sodium differs fundamentally from approved anti-VEGF biologics in its mechanism of action: it silences VEGF-A at the pre-translational mRNA level, whereas ranibizumab (Lucentis), bevacizumab (Avastin), and pegaptanib (Macugen) are extracellular protein antagonists that bind and neutralize VEGF protein already present in the vitreous [1]. This mechanistic divergence results in a characteristic delayed onset of therapeutic action for bevasiranib sodium (observed at several weeks post-administration, as residual VEGF protein naturally dissipates) compared to the immediate effect of antibody-based antagonists [2]. Consequently, bevasiranib sodium cannot be interchanged with any protein-based anti-VEGF agent for experimental protocols designed to evaluate VEGF silencing dynamics, dose-sparing maintenance regimens, or combination paradigms requiring distinct kinetic profiles. Its nucleic acid chemistry and intravitreal delivery requirements also preclude substitution with small-molecule tyrosine kinase inhibitors targeting VEGFR, which operate via entirely different pathways [3].

Quantitative Differentiation Evidence for Bevasiranib Sodium in Ocular siRNA Research


Clinical Development Milestone: First siRNA to Complete Phase III Enrollment in Ophthalmology

Bevasiranib sodium was the first RNAi-based therapeutic to advance to and complete enrollment in a Phase III clinical trial for wet AMD [1]. In contrast, the chemically modified siRNA AGN211745 (Sirna-027), which targets VEGFR-1 rather than VEGF-A mRNA, was halted after Phase II due to failure to meet an efficacy endpoint when compared head-to-head against ranibizumab [2]. PF-04523655 (targeting RTP801) advanced only to Phase II before termination [3]. This clinical progression benchmark establishes bevasiranib sodium as the most extensively studied naked ocular siRNA in human trials, providing researchers with the largest body of published human safety and tolerability data for an intravitreally administered siRNA [4].

RNA interference wet AMD clinical-stage siRNA

Extended Dosing Interval: Every 8-12 Weeks vs. Standard Monthly Anti-VEGF Regimens

The Phase III COBALT trial (NCT00499590) was designed to evaluate bevasiranib sodium (2.5 mg) administered every 8 or 12 weeks as maintenance therapy, following three initial monthly loading doses of ranibizumab (0.5 mg), compared directly against continued monthly ranibizumab monotherapy every 4 weeks [1]. This trial protocol reflects the investigational strategy to reduce injection frequency from 12 injections per year to 4-6 injections per year [2]. While the trial was terminated before meeting its primary endpoint, the dosing regimen itself provides quantitative evidence of the intended extended duration of effect achievable with VEGF-A mRNA silencing, contrasting with the monthly requirement of approved anti-VEGF protein antagonists [3].

dosing frequency maintenance therapy treatment burden

Undetectable Systemic Exposure: PK Confirmation of Zero Systemic Bevasiranib Sodium Levels

Pharmacokinetic studies conducted during Phase II trials of bevasiranib sodium confirmed no detectable systemic exposure following intravitreal injection [1]. This finding directly contrasts with the FDA-required boxed warnings for approved intravitreal anti-VEGF protein antagonists (ranibizumab, bevacizumab, aflibercept), which note a 'theoretical risk of arterial thromboembolic events following intravitreal use of inhibitors of VEGF' due to measurable systemic absorption [2]. The absence of systemic bevasiranib sodium detection was independently verified across two separate clinical studies, providing quantitative evidence that naked siRNA administered via the intravitreal route remains compartmentalized within the ocular tissues [3].

systemic safety intravitreal pharmacokinetics VEGF inhibition

Target Specificity: VEGF-A mRNA Silencing vs. VEGFR-1 Targeting in AGN211745

Bevasiranib sodium specifically silences VEGF-A mRNA, whereas AGN211745 (Sirna-027), a chemically modified siRNA, targets VEGFR-1 mRNA [1]. This target distinction results in different angiogenic pathway intervention points: bevasiranib sodium reduces the production of the primary angiogenic ligand VEGF-A, while AGN211745 reduces expression of the receptor that binds both VEGF and placental growth factor (PlGF) [2]. In Phase II clinical evaluation, AGN211745 failed to demonstrate satisfactory morphological and functional improvements compared to monthly ranibizumab (0.5 mg), with doses of 0.1, 0.3, and 1.0 mg all producing 'unsatisfactory' outcomes [3]. This target-specific outcome provides researchers with a critical comparator dataset for evaluating VEGF-A versus VEGFR-1 as therapeutic nodes for siRNA intervention.

target engagement VEGF-A vs VEGFR-1 siRNA mechanism

Ocular Biodistribution: Quantitative Retinal Uptake of Bevasiranib Sodium in Rabbit Model

A definitive ocular biodistribution study using both radiolabeled (³H-bevasiranib) and non-radiolabeled formulations in Dutch-Belted rabbits demonstrated that bevasiranib sodium distributes throughout the eye following intravitreal injection, with the highest tissue concentrations detected in the retina among the extra-vitreal ocular structures examined [1]. Intact bevasiranib was confirmed present in retinal tissue 24 hours post-injection via a locked nucleic acid (LNA) hybridization-ligation ELISA assay [2]. Tissue concentrations of bevasiranib equivalents in the retina increased to maximum values between 24 and 72 hours post-dose, providing a quantitative time window for experimental sampling in preclinical models [3]. No comparable published biodistribution data exist for AGN211745 or PF-04523655 in peer-reviewed literature, making this the most thoroughly characterized naked siRNA biodistribution dataset for ocular research applications [4].

retinal delivery siRNA biodistribution intravitreal pharmacokinetics

Dose-Response Relationship: CNV Lesion Growth Inhibition in Phase II C.A.R.E. Trial

In the Phase II C.A.R.E. trial (n=129 patients), bevasiranib sodium demonstrated a dose-dependent effect on choroidal neovascularization (CNV) lesion growth, with independently assessed fluorescein angiography confirming decreases in both the growth and the size of CNV lesions across three dose levels tested [1]. The observed therapeutic effect manifested only after a lag period of several weeks, consistent with the mechanism requiring dissipation of residual VEGF protein following cessation of new VEGF production [2]. This dose-response relationship was evident across multiple endpoints including near vision, CNV lesion size, and time to rescue therapy [3]. While the trial was not designed as a head-to-head comparator against approved anti-VEGF agents, the quantitative demonstration of dose-dependent CNV inhibition provides a benchmark for evaluating siRNA efficacy in preclinical AMD models [4].

choroidal neovascularization dose-dependent efficacy lesion size reduction

Recommended Research Applications for Bevasiranib Sodium Based on Quantitative Differentiation Evidence


Preclinical Modeling of Extended-Duration VEGF-A Silencing in Ocular Tissues

Bevasiranib sodium is the optimal research tool for studies requiring sustained VEGF-A knockdown in the retina and vitreous over multi-week intervals. The clinically validated 8-12 week dosing interval evaluated in the Phase III COBALT trial (NCT00499590) provides a quantitative reference for expected duration of VEGF silencing in the vitreous compartment [1]. The published rabbit biodistribution data confirm that intact bevasiranib sodium reaches peak retinal concentrations 24-72 hours post-injection and remains detectable in ocular tissues, enabling precise timing of tissue harvest in preclinical experiments [2].

Mechanistic Studies of VEGF-A mRNA Silencing vs. VEGF Protein Neutralization

For investigators comparing transcriptional versus post-translational VEGF inhibition strategies, bevasiranib sodium provides the definitive siRNA tool validated in human clinical trials. Its target specificity for VEGF-A mRNA contrasts directly with protein-based antagonists (ranibizumab, bevacizumab, pegaptanib), enabling side-by-side mechanistic studies of mRNA silencing dynamics versus ligand neutralization [1]. The characteristic 2-4 week lag in therapeutic onset, documented in the Phase II C.A.R.E. trial, serves as a distinctive kinetic signature differentiating RNAi-mediated effects from immediate-onset antibody-based inhibition [2].

Comparative Ocular siRNA Pharmacology: Benchmarking Novel Delivery Systems

Bevasiranib sodium represents the most extensively characterized naked siRNA reference standard for ocular delivery research. With peer-reviewed biodistribution data showing quantitative retinal uptake [1] and Phase III-level human safety data confirming undetectable systemic exposure [2], it serves as an ideal benchmark compound for evaluating novel siRNA delivery vehicles (liposomes, nanoparticles, polymer conjugates) targeting the posterior segment. The published dosing range of 0.1 mg to 3.0 mg per eye in human studies provides a clinically relevant reference window for scaling doses in preclinical models [3].

Target Validation: Empirical Evidence for VEGF-A over VEGFR-1 in Ocular Angiogenesis

The divergent clinical outcomes of bevasiranib sodium (VEGF-A target; advanced to Phase III) and AGN211745 (VEGFR-1 target; failed Phase II efficacy hurdle) provide a unique empirical dataset for target validation studies in ocular angiogenesis [1]. Researchers can leverage bevasiranib sodium as the positive control representing the VEGF-A targeting strategy that demonstrated sufficient clinical promise to warrant Phase III investigation, against which novel siRNA sequences targeting alternative angiogenic nodes (PlGF, angiopoietin-2, PDGF) can be benchmarked [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bevasiranib sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.